9-(9H-fluoren-9-yl)anthracene
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Overview
Description
9-(9H-Fluoren-9-yl)anthracene is an organic compound with the molecular formula C27H18. It is a derivative of anthracene, where a fluorenyl group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromofluorene with anthracene in the presence of a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions for 12-24 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9-(9H-Fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Fluorenyl anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-(9H-Fluoren-9-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Mechanism of Action
The mechanism by which 9-(9H-fluoren-9-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property that is exploited in OLEDs. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparison with Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9-(9H-fluoren-9-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and non-coplanar structures that suppress intermolecular interactions. These properties make it particularly suitable for applications in OLEDs and other luminescent materials .
Properties
Molecular Formula |
C27H18 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
9-(9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H18/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17,27H |
InChI Key |
ZKSSTAGPZYHEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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